molecular formula C13H11Cl2N3O3S2 B12210309 (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B12210309
M. Wt: 392.3 g/mol
InChI Key: HPFMMONXBYBDEN-GQCTYLIASA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with ethylsulfonyl hydrazine to form an intermediate, which is then subjected to cyclization to produce the thiadiazole ring. The final step involves the condensation of the thiadiazole intermediate with a suitable acrylamide derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11Cl2N3O3S2

Molecular Weight

392.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C13H11Cl2N3O3S2/c1-2-23(20,21)13-18-17-12(22-13)16-11(19)6-4-8-3-5-9(14)7-10(8)15/h3-7H,2H2,1H3,(H,16,17,19)/b6-4+

InChI Key

HPFMMONXBYBDEN-GQCTYLIASA-N

Isomeric SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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